molecular formula C21H23ClN6OS B2377447 2-(benzylthio)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049456-92-9

2-(benzylthio)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2377447
CAS No.: 1049456-92-9
M. Wt: 442.97
InChI Key: DIKFFHRGKZPBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23ClN6OS and its molecular weight is 442.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-1H-tetrazole-5-methanol

  • N-benzylpiperazine

  • 4-(benzylthio)benzoic acid

These compounds share certain structural elements but differ in their overall architecture and functionalities.

This should give you a comprehensive overview of 2-(benzylthio)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, covering its synthesis, reactions, applications, and comparisons. Enjoy diving into the intricate world of organic chemistry!

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6OS/c22-18-6-8-19(9-7-18)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)16-30-15-17-4-2-1-3-5-17/h1-9H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKFFHRGKZPBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)CSCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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